Stereochemistry-Dependent Functional Inversion at MC4R: Agonist vs. Antagonist
In a series of trans-4-phenylpyrrolidine-3-carboxamides, the two diastereoisomers displayed opposite functional activities at the human melanocortin-4 receptor (MC4R). The (3S,4R)-compound 20f-1 exhibited potent agonist activity with a Ki of 11 nM and EC50 of 24 nM in a cAMP accumulation assay, while the (3R,4S)-isomer 20f-2 functioned as an antagonist with a Ki of 8.6 nM and IC50 of 65 nM [1]. These two stereoisomers are derived from the same pyrrolidine-3-carboxamide scaffold, demonstrating that enantiomeric purity, not merely scaffold identity, dictates pharmacological function. Both compounds maintained high selectivity over other melanocortin receptor subtypes. The MC4R agonist 20f-1 also demonstrated in vivo efficacy in diet-induced obese rats, confirming translatability of the in vitro stereochemical differentiation [1].
| Evidence Dimension | Functional activity at human MC4R (agonist vs. antagonist) |
|---|---|
| Target Compound Data | Agonist (3S,4R)-20f-1: Ki=11 nM, EC50=24 nM (agonist); Antagonist (3R,4S)-20f-2: Ki=8.6 nM, IC50=65 nM (antagonist) |
| Comparator Or Baseline | Diastereoisomeric pair derived from identical scaffold; (3R,4S)-isomer with inverted stereochemistry |
| Quantified Difference | Functional inversion: agonist (EC50=24 nM) vs. antagonist (IC50=65 nM) from the same scaffold; ~2.7-fold difference in functional potency |
| Conditions | cAMP accumulation assay in HEK293 cells expressing human MC4R; binding assay with [125I]NDP-α-MSH |
Why This Matters
For procurement decisions, this demonstrates that the racemic pyrrolidine-3-carboxamide cannot substitute for an enantiopure form in lead optimization—the absolute stereochemistry at C3 is a binary determinant of functional activity.
- [1] Jiang W, Tran JA, Tucci FC, Fleck BA, Hoare SR, Markison S, Wen J, Chen CW, Marinkovic D, Arellano M, Foster AC, Chen C. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. Bioorg Med Chem Lett. 2007;17(23):6546-6552. View Source
